molecular formula C9H12BBrN2O2 B15249004 (5-Bromo-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid

(5-Bromo-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid

Cat. No.: B15249004
M. Wt: 270.92 g/mol
InChI Key: XUDLHCSUTYIWNX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid typically involves the borylation of the corresponding bromopyridine derivative. The process often employs palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where an organoboron reagent reacts with an aryl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale Suzuki-Miyaura coupling reactions. These reactions are favored due to their mild conditions, high yields, and functional group tolerance .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid primarily undergoes:

Common Reagents and Conditions

Major Products

The major products formed from reactions involving this compound are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

(5-Bromo-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid has several applications in scientific research:

Mechanism of Action

The primary mechanism of action for (5-Bromo-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired biaryl product . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Bromo-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid is unique due to the presence of both a bromine atom and a pyrrolidine ring, which can influence its reactivity and the types of products formed in coupling reactions. This makes it a valuable reagent in the synthesis of complex organic molecules .

Properties

Molecular Formula

C9H12BBrN2O2

Molecular Weight

270.92 g/mol

IUPAC Name

(5-bromo-6-pyrrolidin-1-ylpyridin-3-yl)boronic acid

InChI

InChI=1S/C9H12BBrN2O2/c11-8-5-7(10(14)15)6-12-9(8)13-3-1-2-4-13/h5-6,14-15H,1-4H2

InChI Key

XUDLHCSUTYIWNX-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(N=C1)N2CCCC2)Br)(O)O

Origin of Product

United States

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